4-Ethoxy-7-methoxyquinoline-6-carboxamide
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Overview
Description
4-Ethoxy-7-methoxyquinoline-6-carboxamide is an organic compound belonging to the quinoline family. This compound is characterized by the presence of ethoxy and methoxy groups attached to the quinoline ring, along with a carboxamide functional group. It is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-7-methoxyquinoline-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Synthesis of 4-ethoxy-3-methoxyaniline: This intermediate can be prepared by reacting 4-ethoxyaniline with methoxy reagents under controlled conditions.
Formation of 6-cyano-7-methoxy-4-quinolinone: The intermediate is then subjected to cyclization reactions to form the quinoline core structure.
Conversion to this compound:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-7-methoxyquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups like amines.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
4-Ethoxy-7-methoxyquinoline-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-7-methoxyquinoline-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-methoxyquinoline-6-carboxamide: This compound is similar in structure but has a chlorine atom instead of an ethoxy group.
6-Quinolinecarboxamide, 4-chloro-7-methoxy-: Another related compound with a similar quinoline core structure.
Uniqueness
4-Ethoxy-7-methoxyquinoline-6-carboxamide is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that can be exploited in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C13H14N2O3 |
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Molecular Weight |
246.26 g/mol |
IUPAC Name |
4-ethoxy-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-11-4-5-15-10-7-12(17-2)9(13(14)16)6-8(10)11/h4-7H,3H2,1-2H3,(H2,14,16) |
InChI Key |
BORLSANOBLGWNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C=C(C(=CC2=NC=C1)OC)C(=O)N |
Origin of Product |
United States |
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